Cas no 198470-07-4 (BOC-D-CHA-OH DCHA)
BOC-D-CHA-OH DCHA Chemical and Physical Properties
Names and Identifiers
-
- BOC-D-CHA-OH DCHA
- Boc-b-cyclohexyl-D-Ala-OH · DCHA
- Boc-DCha-OH DCHA
- Boc-d-cha-oh*dcha
- Boc-β-cyclohexyl-D-Ala-OH · DCHA
- BOC-D-PHE(HEXAHYDRO)OH DCHA
- BOC-BETA-CYCLOHEXYL-D-ALA-OH DCHA
- BOC-BETA-CYCLOHEXYL-D-ALANINE DHCA
- Boc-D-2-amino-3-cyclohexylpropanoic acid
- Boc-(R)-2-aMino-3-cyclohexylpropanoic acid
- BOC-D-3-CYCLOHEXYLALANINE DICYCLOHEXYLAMINE SALT
- MFCD00155637
- AKOS015840972
- Cyclohexanepropanoic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-, (alphaR)-, compd. with N-cyclohexylcyclohexanamine (1:1) (9CI)
- AKOS015914279
- Boc-D-Cha-OH DCHA
- N-alpha-(t-Butyloxycarbonyl)-D-cyclohexylalanine dicyclohexylamine (Boc-D-Cha-OH.DCHA)
- Boc-D-Cha-OHDcha
- 198470-07-4
- AC-25315
- N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- dicyclohexylamine (R)-2-(tert-butoxycarbonylamino)-3-cyclohexylpropanoate
- Boc--cyclohexyl-D-Ala-OH DCHA
- Boc-D-Cha-OH x DCHA ,98%
- G84047
- N-Boc-3-cyclohexyl-D-alanine DCHA
- (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-CYCLOHEXYLPROPANOIC ACID; DICHA
-
- MDL: MFCD00155637
- Inchi: 1S/C14H25NO4.C12H23N/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2/t11-;/m1./s1
- InChI Key: GSGRQFGFPZQUQS-RFVHGSKJSA-N
- SMILES: OC([C@@H](CC1CCCCC1)NC(=O)OC(C)(C)C)=O.N(C1CCCCC1)C1CCCCC1
Computed Properties
- Exact Mass: 452.36140802g/mol
- Monoisotopic Mass: 452.36140802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 9
- Complexity: 432
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87.7Ų
BOC-D-CHA-OH DCHA Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB175038-1 g |
N-alpha-(t-Butyloxycarbonyl)-D-cyclohexylalanine dicyclohexylamine (Boc-D-Cha-OH.DCHA); . |
198470-07-4 | 1g |
€159.90 | 2023-05-07 | ||
| abcr | AB175038-5 g |
N-alpha-(t-Butyloxycarbonyl)-D-cyclohexylalanine dicyclohexylamine (Boc-D-Cha-OH.DCHA); . |
198470-07-4 | 5g |
€503.40 | 2023-05-07 | ||
| abcr | AB175038-1g |
N-alpha-(t-Butyloxycarbonyl)-D-cyclohexylalanine dicyclohexylamine (Boc-D-Cha-OH.DCHA); . |
198470-07-4 | 1g |
€159.90 | 2025-04-20 | ||
| abcr | AB175038-5g |
N-alpha-(t-Butyloxycarbonyl)-D-cyclohexylalanine dicyclohexylamine (Boc-D-Cha-OH.DCHA); . |
198470-07-4 | 5g |
€503.40 | 2025-04-20 | ||
| abcr | AB175038-25g |
N-alpha-(t-Butyloxycarbonyl)-D-cyclohexylalanine dicyclohexylamine (Boc-D-Cha-OH.DCHA); . |
198470-07-4 | 25g |
€1756.00 | 2025-04-20 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-293723-1g |
Boc-D-Cha-OH DCHA, |
198470-07-4 | 1g |
¥1564.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-293723A-5g |
Boc-D-Cha-OH DCHA, |
198470-07-4 | 5g |
¥6385.00 | 2023-09-05 | ||
| eNovation Chemicals LLC | Y1265206-1g |
Cyclohexanepropanoic acid, a-[[(1,1-dimethylethoxy)carbonyl]amino]-, (aR)-, compd. with N-cyclohexylcyclohexanamine (1:1) (9CI) |
198470-07-4 | 99% (TLC) | 1g |
$215 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1265206-5g |
Cyclohexanepropanoic acid, a-[[(1,1-dimethylethoxy)carbonyl]amino]-, (aR)-, compd. with N-cyclohexylcyclohexanamine (1:1) (9CI) |
198470-07-4 | 99% (TLC) | 5g |
$540 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1265206-25g |
Cyclohexanepropanoic acid, a-[[(1,1-dimethylethoxy)carbonyl]amino]-, (aR)-, compd. with N-cyclohexylcyclohexanamine (1:1) (9CI) |
198470-07-4 | 99% (TLC) | 25g |
$1815 | 2024-06-07 |
BOC-D-CHA-OH DCHA Suppliers
BOC-D-CHA-OH DCHA Related Literature
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on BOC-D-CHA-OH DCHA
Research Brief on BOC-D-CHA-OH DCHA (CAS: 198470-07-4) in Chemical Biology and Pharmaceutical Applications
BOC-D-CHA-OH DCHA (CAS: 198470-07-4), a protected amino acid derivative, has recently gained attention in chemical biology and pharmaceutical research due to its versatile applications in peptide synthesis and drug development. This compound, featuring a tert-butoxycarbonyl (BOC) protecting group and a dicyclohexylamine (DCHA) salt form, serves as a critical building block for the synthesis of complex peptides with enhanced stability and bioavailability. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and neurological disorders.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized BOC-D-CHA-OH DCHA as a key intermediate in the synthesis of cyclic peptide inhibitors targeting protein-protein interactions in cancer cells. The study demonstrated that the BOC-protected cyclohexylalanine moiety significantly improved the metabolic stability of the resulting peptides while maintaining their target affinity. This finding highlights the compound's potential in overcoming one of the major challenges in peptide-based drug development - poor pharmacokinetic properties.
Another significant advancement was reported in ACS Chemical Biology, where BOC-D-CHA-OH DCHA was employed in the development of antimicrobial peptides (AMPs) with modified structural features. The research team found that incorporation of this protected amino acid derivative led to AMPs with enhanced membrane permeability and reduced cytotoxicity, addressing two critical limitations of conventional AMP therapies. These modified peptides showed promising activity against multidrug-resistant bacterial strains, suggesting potential applications in combating antibiotic resistance.
The pharmaceutical industry has also shown increasing interest in BOC-D-CHA-OH DCHA for process optimization in large-scale peptide production. A recent patent application (WO2023056789) describes an improved synthetic route using this compound that achieves higher yields and purity while reducing production costs. This technological advancement could significantly impact the commercial viability of peptide-based therapeutics, making them more accessible for clinical applications.
From a chemical biology perspective, researchers have leveraged BOC-D-CHA-OH DCHA in the development of activity-based probes for studying enzyme mechanisms. A 2024 Nature Chemical Biology publication detailed its use in creating selective inhibitors that covalently modify target enzymes while allowing for subsequent analytical detection. This application provides valuable tools for understanding disease-related enzymatic pathways and identifying new therapeutic targets.
Looking forward, the unique properties of BOC-D-CHA-OH DCHA continue to inspire innovative applications across multiple domains of biomedical research. Ongoing clinical trials involving peptide drugs derived from this building block suggest its growing importance in translational medicine. However, challenges remain in optimizing its incorporation into more complex molecular architectures and improving its compatibility with various drug delivery systems - areas that represent promising directions for future research.
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